molecular formula C18H21ClFN3O4 B055190 Ofloxacin Hydrochloride CAS No. 118120-51-7

Ofloxacin Hydrochloride

Cat. No. B055190
CAS RN: 118120-51-7
M. Wt: 397.8 g/mol
InChI Key: CAOOISJXWZMLBN-UHFFFAOYSA-N
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Description

Ofloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic . It is used to treat certain bacterial infections in many different parts of the body . It may also be used for other problems as determined by your doctor . Ofloxacin Hydrochloride exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis of Ofloxacin involves an asymmetric metal-free synthesis by organocatalytic hydrogenation . A new asymmetric synthesis method was introduced for the mass production of levofloxacin . The synthesis process involved the difficult task of optical resolution of ofloxacin .


Molecular Structure Analysis

The molecular formula of Ofloxacin Hydrochloride is C18H21ClFN3O4 . Its average mass is 397.828 Da and its monoisotopic mass is 397.120453 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ofloxacin Hydrochloride are influenced by pH . The electrical signal decreases more quickly in an alkaline than acidic environment, which is due to the differences between coulomb electrostatic and hydrogen bonding forces .

Scientific Research Applications

Pharmaceutical Pollution Remediation

Ofloxacin Hydrochloride has been used in studies related to the remediation of pharmaceutical pollution . A novel bionanocomposite was synthesized from natural materials kappa-carrageenan and bentonite using classical free radical polymerization. This bionanocomposite was characterized and investigated for the removal of the antibiotic drug ofloxacin hydrochloride from aqueous solutions . The results showed that these parameters significantly influenced swelling and adsorption .

Treatment of Ocular Inflammation

Ofloxacin Hydrochloride has been used in the formulation of bioadhesive polymeric nanoparticles for the treatment of ocular inflammation . The optimized formulation displayed a sphere shape with drug entrapment efficiency (EE%), particle size (PS), polydispersity index (PDI), and zeta potential (ZP) values of 89.73 ± 0.04%, 195.4 ± 13.17 nm, 0.323 ± 0.01, and 55.4 ± 0.66 mV, respectively . The optimized nanoparticle formulation was then further incorporated into two ocular formulations: gel and in situ forming gel .

Antibacterial Activity

Ofloxacin Hydrochloride is a quinolone antibiotic that has been improved to expand the antibacterial spectrum against Gram-positive bacteria . It is effective for various infectious diseases, including respiratory infections .

Environmental Remediation

There is an urgent need to develop and improve remediation technologies for Ofloxacin Hydrochloride (OFL) due to its environmental impact . OFL is a common pollutant in the environment, and its remediation is essential for environmental health .

Safety And Hazards

Ofloxacin Hydrochloride can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic . In rare cases, Ofloxacin Hydrochloride may cause damage to your aorta, the main blood artery of the body . This could lead to dangerous bleeding or death .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOISJXWZMLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82419-36-1 (Parent)
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70922609
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofloxacin Hydrochloride

CAS RN

118120-51-7
Record name Ofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118120-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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